molecular formula C17H16N2O2 B4876546 N-(3-acetylphenyl)-1-indolinecarboxamide

N-(3-acetylphenyl)-1-indolinecarboxamide

Cat. No.: B4876546
M. Wt: 280.32 g/mol
InChI Key: ASJUQLNCVJLKLP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-indolinecarboxamide is a synthetic carboxamide derivative intended for research use in biochemical and pharmacological studies. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. The carboxamide functional group is a privileged structure in medicinal chemistry, often contributing to a molecule's ability to interact with biological targets through hydrogen bonding. The indoline and acetylphenyl moieties in its structure are reminiscent of other bioactive molecules, suggesting potential for researchers to investigate its activity against specific enzymes. For instance, carboxamide-based compounds have been explored as direct inhibitors of enzymes like the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . The structural features of this compound may make it a candidate for similar investigations in antimicrobial or other drug discovery programs, requiring further empirical validation. In a research setting, this compound could be utilized in high-throughput screening assays to identify novel bioactive molecules or in metabolic stability studies to understand its behavior in biological systems. Phase I metabolism often involves functionalization reactions, such as oxidations catalyzed by cytochrome P450 enzymes or hydrolytic reactions, which can expose or introduce functional groups to a parent compound . Researchers can study these metabolic pathways to determine the pharmacokinetic properties of this molecule.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)14-6-4-7-15(11-14)18-17(21)19-10-9-13-5-2-3-8-16(13)19/h2-8,11H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJUQLNCVJLKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-indolinecarboxamide typically involves the reaction of 3-acetylphenylamine with indoline-1-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-1-indolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-(3-acetylphenyl)-1-indolinecarboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Highlights Biological/Physical Data Reference
N-(3-Acetylphenyl)-1H-indole-2-carboxamide C₁₇H₁₄N₂O₂ 278.31 g/mol Indole core (unsaturated), acetylphenyl substituent Synthesized via H-indole-2-carbonyl chloride and 3-acetylaniline coupling (82% yield) NMR: δ 2.17 (s, 3H, acetyl), 7.33–8.85 (aromatic protons)
N-(3-Acetylphenyl)piperidine-1-carbothioamide C₁₄H₁₈N₂OS 270.37 g/mol Piperidine ring, thioamide group (C=S) Prepared via carbothioamide formation (90% yield) IR: 1697 cm⁻¹ (C=S stretch); NMR: δ 3.77–1.65 (piperidine protons)
1-Methyl-N-phenyl-indole-3-carboxamide C₁₆H₁₄N₂O 250.30 g/mol N-methylated indole, phenylcarboxamide Column chromatography purification (Rf = 0.18) IR: 1697 cm⁻¹ (C=O); NMR: δ 7.38–1.65 (aromatic and methyl protons)
5-Amino-N-(3-chlorophenyl)-2,3-dihydro-1H-indole-1-carboxamide C₁₅H₁₄ClN₃O 287.74 g/mol Saturated indoline core, 3-chlorophenyl, amino group No explicit synthesis details Molecular weight confirmed via formula; no spectral data
N-(3-Acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide C₂₄H₁₉NO₄ 385.42 g/mol Isochromene ring, 1-oxo group, phenyl substituent Undisclosed synthesis steps ChemSpider ID: 4090125; CAS: 853890-18-3

Structural and Functional Analysis

  • Core Scaffold Differences: Indoline vs. Indole: Indoline’s saturated five-membered ring (vs. Isochromene vs. Indoline: The isochromene scaffold in introduces a fused benzene-oxygen ring system, altering electronic properties and steric bulk compared to indoline .
  • Substituent Effects: Acetylphenyl Group: Present in all acetylphenyl derivatives, this group enhances polarity and may participate in hydrogen bonding or π-π stacking interactions. Thioamide vs.
  • Synthetic Yields and Purity :

    • N-(3-Acetylphenyl)-1H-indole-2-carboxamide () achieved 82% yield with rigorous purity validation via elemental analysis (±0.5% error margin), while N-phenylpiperidine-1-carbothioamide () attained 90% yield after column chromatography .

Q & A

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-1-indolinecarboxamide, and how do reaction conditions influence yield?

Methodology :

  • Step 1 : Start with acetylation of 3-aminophenyl derivatives using acetic anhydride in the presence of a base (e.g., pyridine) to form the acetylated intermediate .

  • Step 2 : Couple the intermediate with 1-indolinecarboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt system).

  • Critical Parameters :

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°C (coupling)Prevents side reactions
    SolventDMF or DCMMaximizes solubility
    Reaction Time12–24 hrsEnsures completion
    Data derived from analogous carboxamide syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm amide bond formation and acetyl group placement. For example, the acetyl proton typically resonates at δ 2.5–2.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C17_{17}H16_{16}N2_2O2_2: expected 296.116 g/mol).
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (amide C=O: ~1650 cm1^{-1}; acetyl C=O: ~1700 cm1^{-1}) .

Q. What safety protocols are critical during handling?

Key Recommendations :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the acetylphenyl group’s role in hydrophobic interactions .
  • Pharmacokinetics Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For example, a logP >3 suggests membrane permeability but potential metabolic instability .

Q. How to resolve contradictions in biological activity data across studies?

Case Study :

  • Issue : Discrepancies in reported IC50_{50} values for kinase inhibition.
  • Analysis :
    • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration affects activity) .
    • Compound Purity : Verify via HPLC (>95% purity required for reliable IC50_{50}) .
    • Target Selectivity : Screen against off-target proteins using proteome-wide profiling .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodology :

  • pH Stability Testing : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Amide bonds are prone to hydrolysis at extremes .
  • Prodrug Design : Modify the acetyl group to a hydrolyzable ester for improved metabolic stability .

Q. How does structural modification enhance selectivity for a target enzyme?

Structure-Activity Relationship (SAR) Insights :

  • Key Modifications :

    ModificationEffect
    Substituent at indoline NAlters steric hindrance
    Halogenation of phenyl ringEnhances binding affinity
    Replacement of acetyl with sulfonylReduces off-target activity
    Based on analogous carboxamides .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to validate mechanisms?

Resolution Workflow :

Replicate Experiments : Use standardized cell lines (e.g., HEK293 vs. HeLa) and MTT assays .

Pathway Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment.

Metabolomics : Track compound degradation products in cell media .

Tables of Critical Data

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

SolventTemperature (°C)CatalystYield (%)
DMF0EDC/HOBt78
DCM25DCC52
THF-10EDCl65
Data adapted from .

Q. Table 2. Biological Activity of Structural Analogues

CompoundTarget IC50_{50} (nM)Selectivity Index
This compound1208.5
N-(4-Nitrophenyl) derivative452.1
From .

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